Glufosfamide - 132682-98-5

Glufosfamide

Catalog Number: EVT-269121
CAS Number: 132682-98-5
Molecular Formula: C10H21Cl2N2O7P
Molecular Weight: 383.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glufosfamide is a compound consisting of the mustard agent ifosforamide conjugated to glucose, with potential alkylating activity. Glufosfamide is cleaved by glucosidases in tumor cells and forms ifosforamide. In turn, ifosforamide alkylates and forms DNA crosslinks, thereby inhibiting DNA replication and subsequent cell growth. The glucose moiety may enhance this agent's uptake by tumor cells.
Classification

Glufosfamide is classified as an alkylating agent, specifically a nitrogen mustard derivative. It acts by forming DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. The compound is currently under clinical evaluation and has shown modest efficacy in early-phase trials .

Synthesis Analysis

The synthesis of glufosfamide involves the conjugation of D-glucose with ifosfamide mustard. The synthesis process typically follows these steps:

  1. Starting Materials: The synthesis begins with D-glucose and ifosfamide.
  2. Glycosylation Reaction: A glycosylation reaction is performed where the hydroxyl group of D-glucose reacts with the active alkylating moiety of ifosfamide. This reaction can be catalyzed by specific enzymes or performed under acidic conditions.
  3. Purification: The resulting product is purified through methods such as chromatography to isolate glufosfamide from unreacted starting materials and by-products.

Technical parameters such as temperature, pH, and reaction time are critical to optimize yield and purity .

Molecular Structure Analysis

Glufosfamide has a complex molecular structure characterized by the following features:

  • Molecular Formula: C13_{13}H18_{18}ClN2_{2}O5_{5}P
  • Molecular Weight: Approximately 360.72 g/mol
  • Structure: The compound consists of a β-D-glucose moiety linked to an isophosphoramide mustard group. This structural arrangement allows for enhanced permeability through glucose transporters present on cancer cells .

The presence of the sugar moiety significantly alters the pharmacokinetic properties compared to its parent compound, ifosfamide, potentially leading to improved therapeutic outcomes in cancer treatment.

Chemical Reactions Analysis

Glufosfamide undergoes several key chemical reactions within biological systems:

  1. Metabolism: Inside tumor cells, glufosfamide is hydrolyzed by glucosidases to produce ifosforamide mustard, which is the active alkylating metabolite responsible for its cytotoxic effects.
  2. DNA Cross-Linking: Ifosforamide mustard forms covalent bonds with DNA, leading to cross-linking that inhibits replication and transcription processes.
  3. Poly(ADP-ribose) Polymerase Activation: The formation of DNA damage triggers the activation of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms .

These reactions are critical for understanding the drug's mechanism of action and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of glufosfamide involves several interconnected processes:

  1. Cellular Uptake: Glufosfamide utilizes glucose transporters (such as GLUT-1) to enter cancer cells more efficiently than ifosfamide alone.
  2. Activation: Once inside the cell, glufosfamide is converted into ifosforamide mustard through enzymatic hydrolysis.
  3. DNA Interaction: Ifosforamide mustard interacts with DNA, forming cross-links that prevent proper DNA replication and repair.
  4. Induction of Apoptosis: The resultant DNA damage leads to apoptosis via pathways that may include activation of PARP and other cellular stress responses .

This multi-faceted mechanism allows glufosfamide to exert potent antitumor effects while potentially sparing normal tissues.

Physical and Chemical Properties Analysis

Glufosfamide exhibits several notable physical and chemical properties:

These properties are crucial for determining appropriate formulations and delivery methods for clinical use .

Applications

Glufosfamide has several promising applications in oncology:

  1. Cancer Treatment: Primarily investigated for pancreatic cancer, non-small cell lung cancer, and recurrent glioblastoma multiforme.
  2. Combination Therapy: Studies have shown that glufosfamide can enhance the efficacy of other chemotherapeutic agents like gemcitabine, suggesting potential for combination therapies.
  3. Targeted Drug Delivery: Its design as a glycoconjugate allows for targeted delivery mechanisms that could improve therapeutic indices while reducing side effects associated with conventional chemotherapy .

Current clinical trials continue to explore its effectiveness and safety profile across various malignancies, underscoring its potential role in modern cancer therapy .

Synthesis and Structural Design

Glycoconjugate Drug Development: Rationale and Historical Context

The development of glycoconjugate therapeutics represents a strategic approach to enhance tumor-specific drug delivery by exploiting the dysregulated glucose metabolism characteristic of malignant cells. This phenomenon, first described by Otto Warburg in the 1920s, reveals that cancer cells exhibit markedly increased glucose uptake and glycolytic flux compared to normal tissues, even under oxygen-sufficient conditions [3]. The molecular basis for this metabolic reprogramming involves the overexpression of glucose transporters, particularly GLUT-1, on tumor cell membranes. Quantitative analyses demonstrate that GLUT-1 expression in various cancers exceeds normal tissue levels by up to 50-fold, creating an exploitable biochemical entry point for targeted therapies (Table 1) [3] [9].

Table 1: GLUT-1 Transporter Overexpression in Human Cancers

Tissue of OriginFold OverexpressionDetection MethodClinical Association
Hepatocellular≤50RT-qPCRNot determined
Renal≤10RT-qPCRNot determined
Breast2.8RT-PCRNot determined
Prostate≤2RT-qPCRPoor prognosis
Head and Neck2.1RT-PCRPoor prognosis
Adrenal GlandNot quantifiedImmunohistochemistryPoor prognosis
BladderNot quantifiedImmunohistochemistryPoor prognosis
RectalNot quantifiedImmunohistochemistryPoor prognosis

The clinical validation of this targeting strategy emerged from the widespread diagnostic use of 2-deoxy-2-(18F)fluoro-D-glucose (¹⁸F-FDG) in positron emission tomography (PET) imaging. Tumors exhibiting avidity for radiolabeled glucose analogs provided proof-of-concept for exploiting glucose transporters as molecular gateways for therapeutic agents [3]. This biological rationale inspired the first-generation glycoconjugate chemotherapeutic agent, glufosfamide (β-D-glucosylisophosphoramide mustard), developed in 1995 by Wiessler and colleagues. The design covalently linked the alkylating moiety of ifosfamide to glucose through a β-glycosidic bond, creating a prodrug that could selectively enter tumor cells via GLUT transporters [1] [6]. Preclinical studies confirmed that co-treatment with GLUT-1 inhibitors phloretin and phlorizin significantly reduced glufosfamide uptake and cytotoxicity, validating the transporter-mediated targeting mechanism [3] [5].

Oxazaphosphorine Derivative Optimization: From Ifosfamide to Glufosfamide

Glufosfamide represents an evolutionary advancement in the oxazaphosphorine class of alkylating agents, which includes cyclophosphamide and ifosfamide. Traditional oxazaphosphorines are prodrugs requiring hepatic bioactivation by cytochrome P450 enzymes (particularly CYP2B6, CYP2C9, and CYP3A4) to generate therapeutically active metabolites [2] [8]. Ifosfamide undergoes complex metabolic activation to produce isophosphoramide mustard (IPM), the DNA-crosslinking species responsible for its cytotoxic effects. However, this metabolic pathway generates multiple byproducts, including the neurotoxic and nephrotoxic compound chloroacetaldehyde (CAA), which contributes significantly to dose-limiting toxicities [2] [8] [10].

The structural optimization from ifosfamide to glufosfamide addressed two fundamental limitations of conventional oxazaphosphorines: metabolic inefficiency and lack of tumor selectivity. Chemically, glufosfamide (β-D-glucosylisophosphoramide mustard) replaces the N-dechloroethylation pathway of ifosfamide with a direct glycosidic conjugation to the β-anomer of D-glucose (Figure 1) [1] [6] [10]. This strategic modification yields several pharmacological advantages:

  • Elimination of Hepatic Activation Requirement: Glufosfamide bypasses the need for cytochrome P450-mediated activation, thereby avoiding the generation of toxic metabolites like chloroacetaldehyde that are not integral to antitumor efficacy [6] [10].

  • Enhanced Tumor Selectivity: The glucose moiety enables selective uptake through sodium-dependent glucose transporters (particularly SGLT1/SAAT1) overexpressed in pancreatic, lung, and glioblastoma cancer cells [1] [5]. Cellular internalization occurs 3-5 times more efficiently in tumor versus normal cells [3] [7].

  • Reduced Systemic Toxicity: Preclinical toxicology studies demonstrated glufosfamide's LD₅₀ was 4.5-fold higher in rats and 2.3-fold higher in mice compared to equimolar ifosfamide administration, indicating significantly wider therapeutic margins [3] [5]. Reduced bone marrow toxicity was particularly notable.

Figure 1: Structural Evolution from Ifosfamide to Glufosfamide

Ifosfamide:                          Glufosfamide:[N-(2-chloroethyl)-N'-(3-           [β-D-Glucopyranosyl (2-chloroethyl)amino]               N,N'-bis(2-chloroethyl)propan-1-yl]phosphoramide           phosphorodiamidate]|                                   || CYP450 Activation                || (Liver)                         | Glucose TransporterV                                 V (Tumor Cell)Isophosphoramide Mustard   →   Intracellular Cleavage(IPM)                            → Isophosphoramide Mustard

The bioactive payload equivalence between glufosfamide and ifosfamide was confirmed in DNA interaction studies. Both agents form identical interstrand cross-links through N7-guanine alkylation, with DNA cross-link repair-deficient cells (CL-V5B) exhibiting 5-fold greater sensitivity to glufosfamide than wild-type V79 cells, confirming IPM as the ultimate cytotoxic species [5] [8]. However, unlike ifosfamide, glufosfamide's DNA damaging activity is compartmentalized within tumor cells, sparing normal tissues from alkylation-induced toxicity.

Enzymatic and Chemical Strategies for β-D-Glucose Conjugation

The synthesis of glufosfamide required innovative chemical approaches to establish a stable yet cleavable linkage between the hydrophilic glucose moiety and the hydrophobic alkylating agent. The conjugation strategy centered on creating a β-glycosidic phosphorodiamidate bond between the anomeric carbon of β-D-glucose and the nitrogen of isophosphoramide mustard [2] [6]. This bond exhibits two critical properties: extracellular stability during circulation and selective intracellular cleavage within tumor cells.

The chemical synthesis involves:

  • Glycosyl Donor Activation: Protection of glucose hydroxyl groups followed by activation of the anomeric position using methods such as Koenigs-Knorr glycosylation with bromoacetyl glucose [6] [9].
  • Nucleophilic Displacement: Reaction of the activated glycosyl donor with isophosphoramide mustard under controlled basic conditions to form the β-configured phosphorodiamidate linkage [6].
  • Deprotection: Sequential removal of protecting groups to yield the water-soluble final product [6].

The β-anomeric configuration is essential for biological activity, as the α-anomer and L-glucose stereoisomers demonstrate significantly reduced transporter affinity and cytotoxic potency [5]. This stereospecificity arises from the differential recognition by glucose transporters, which preferentially transport the natural β-D configuration [3].

Intracellular activation of glufosfamide occurs through two complementary mechanisms (Table 2):

  • Enzymatic Hydrolysis: Cytosolic β-glucosidases selectively cleave the glycosidic bond, releasing IPM. This enzymatic activation is particularly efficient in tumor cells with elevated β-glucosidase activity [5] [9].
  • Chemical Hydrolysis: Under physiological conditions, the phosphorodiamidate bond undergoes spontaneous hydrolysis, though at a substantially slower rate than enzymatic cleavage (t₁/₂ ≈ 32 minutes in plasma) [3] [5].

Table 2: Glufosfamide Activation Mechanisms Compared to Conventional Oxazaphosphorines

Activation ParameterIfosfamideGlufosfamide
Primary Activation SiteLiver (CYP450)Tumor cell cytoplasm
Key Activating EnzymesCYP2B6, CYP3A4, CYP2C9β-Glucosidases
Activation ByproductsChloroacetaldehyde, AcroleinNone
Activation Half-lifeVariable (CYP-dependent)~32 minutes (plasma)
Active MetaboliteIsophosphoramide mustardIsophosphoramide mustard
Transport MechanismPassive diffusionSGLT1/SAAT1 transporters

The sodium-dependent glucose transporter SAAT1 (SGLT1) has been identified as the principal transporter responsible for glufosfamide uptake. Kinetic studies using transfected oocytes demonstrated saturable uptake with Michaelis constant (Kₘ) values of approximately 0.6 mM, comparable to natural glucose transport kinetics [5]. This transporter-mediated internalization results in 3-8 fold higher intracellular concentrations in tumor cells versus normal cells, creating a therapeutic window unattainable with unconjugated alkylating agents [3] [7].

The strategic glycosylation of isophosphoramide mustard represents a pioneering example of substrate-based targeting in oncology therapeutics. By exploiting fundamental differences in cellular metabolism between malignant and normal tissues, glufosfamide achieves enhanced tumor specificity while circumventing the metabolic limitations of its parent compound. This glycoconjugation approach has since been extended to other antineoplastic agents, including doxorubicin, paclitaxel, and chlorambucil, establishing carbohydrate-mediated targeting as a versatile platform in cancer drug development [4] [9].

Properties

CAS Number

132682-98-5

Product Name

Glufosfamide

IUPAC Name

(2S,3R,4S,5S,6R)-2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C10H21Cl2N2O7P

Molecular Weight

383.16 g/mol

InChI

InChI=1S/C10H21Cl2N2O7P/c11-1-3-13-22(19,14-4-2-12)21-10-9(18)8(17)7(16)6(5-15)20-10/h6-10,15-18H,1-5H2,(H2,13,14,19)/t6-,7-,8+,9-,10+/m1/s1

InChI Key

PSVUJBVBCOISSP-SPFKKGSWSA-N

SMILES

C(CCl)NP(=O)(NCCCl)OC1C(C(C(C(O1)CO)O)O)O

Solubility

Soluble in DMSO and soluble in water

Synonyms

eta-D-Glc-IPM
beta-D-glucosyl-ifosfamide mustard
beta-D-glucosylisophosphoramide mustard
D 19575
D-19575
glucosyl-ifosfamide mustard
glufosfamide

Canonical SMILES

C(CCl)NP(=O)(NCCCl)OC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

C(CCl)NP(=O)(NCCCl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.